molecular formula C9H12N4O B13758241 (6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol CAS No. 1184913-58-3

(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol

Cat. No.: B13758241
CAS No.: 1184913-58-3
M. Wt: 192.22 g/mol
InChI Key: OTHISTMVRZNMAT-UHFFFAOYSA-N
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Description

(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine scaffold is known for its ability to interact with various biological targets, making it a valuable structure in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol typically involves the formation of the imidazo[1,2-b]pyridazine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the imidazo[1,2-b]pyridazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine ring .

Scientific Research Applications

(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its therapeutic potential in treating diseases such as multiple myeloma due to its ability to inhibit specific kinases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for certain kinases. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

CAS No.

1184913-58-3

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

[6-(dimethylamino)imidazo[1,2-b]pyridazin-2-yl]methanol

InChI

InChI=1S/C9H12N4O/c1-12(2)9-4-3-8-10-7(6-14)5-13(8)11-9/h3-5,14H,6H2,1-2H3

InChI Key

OTHISTMVRZNMAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN2C=C(N=C2C=C1)CO

Origin of Product

United States

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